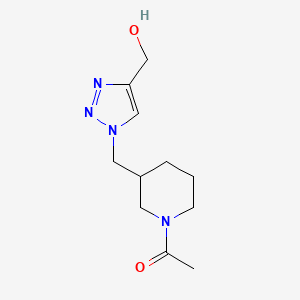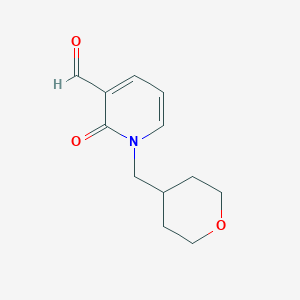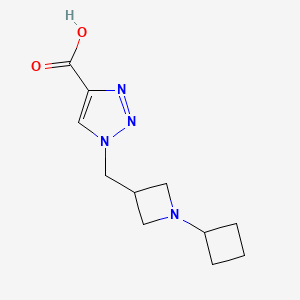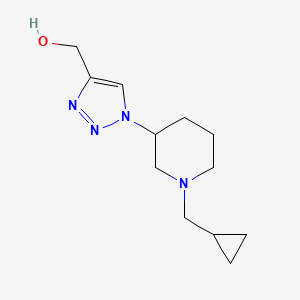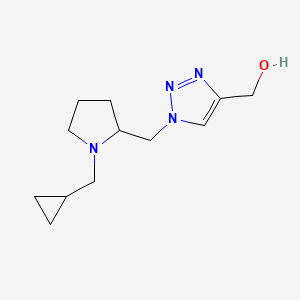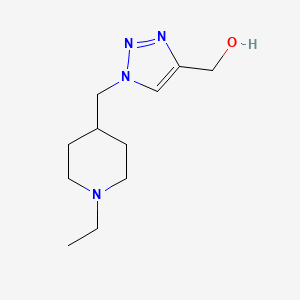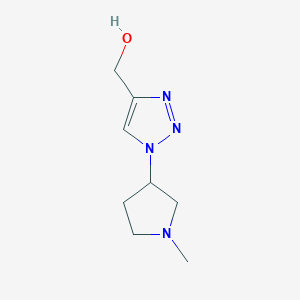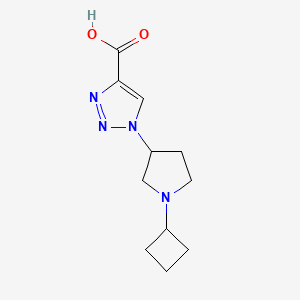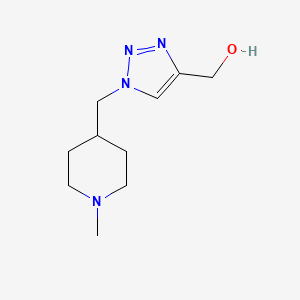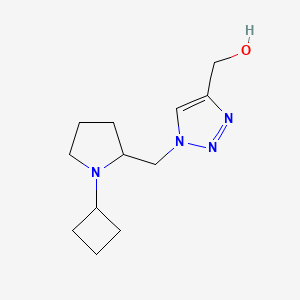![molecular formula C7H8ClN3 B1482136 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824407-94-4](/img/structure/B1482136.png)
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is an organic compound that has gained significant attention in the scientific community due to its potential applications. It is a derivative of the pyrazole class of compounds, which are known for their wide range of pharmacological activities .
Synthesis Analysis
Pyrazoles, including “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can be synthesized through various methods. One common method involves the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which form pyrazoline intermediates that can be oxidized to form pyrazoles .Molecular Structure Analysis
The molecular structure of “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” consists of a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
Pyrazole derivatives, including “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Scientific Research Applications
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Here are some fields where they are used:
-
Medicine and Agriculture : Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have been extensively highlighted for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
-
Biological, Physical-Chemical, Material Science, and Industrial Fields : Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in these fields .
-
Synthetical Utility : Pyrazole derivatives are highly desirable for synthesizing structurally diverse pyrazole derivatives . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
-
Pharmaceutical Industry : Pyrazole is the core structure of several drugs used to treat a variety of diseases, including infectious, cutaneous, neurological, respiratory, cardiovascular, cerebrovascular, tumor, and endocrine diseases and metabolic disorders . Currently, 34 pyrazole-based therapeutic drugs are in clinical application or clinical trials .
-
Green Chemistry : Pyrazoles are also used in green chemistry. The water-based synthesis of pyrazoles, including fused examples, with and without a catalyst, has been a significant area of research .
-
Chemosensors : Pyrazole derivatives have been used in the development of chemosensors. These compounds can be used as fluorophores and recognition sites, displaying interesting photophysical properties .
-
Fluorescent Heterocyclic Dyes : Pyrazolines are being used in the design and synthesis of novel fluorescent heterocyclic dyes due to their favourable photophysical properties and crucial role in charge transfer processes . They have potential for dynamic applications and are being used as core structures for drug development .
-
Chemosensors : Pyrazole derivatives have been used in the development of chemosensors. These compounds can be used as fluorophores and recognition sites, displaying interesting photophysical properties .
-
Green Chemistry : Pyrazoles are also used in green chemistry. The water-based synthesis of pyrazoles, including fused examples, with and without a catalyst, has been a significant area of research .
-
Pharmaceutical Industry : Pyrazole is the core structure of several drugs used to treat a variety of diseases, including infectious, cutaneous, neurological, respiratory, cardiovascular, cerebrovascular, tumor, and endocrine diseases and metabolic disorders . Currently, 34 pyrazole-based therapeutic drugs are in clinical application or clinical trials .
properties
IUPAC Name |
7-(chloromethyl)-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAYUVWEDJFKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



